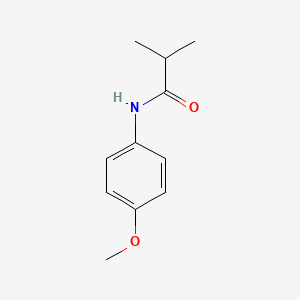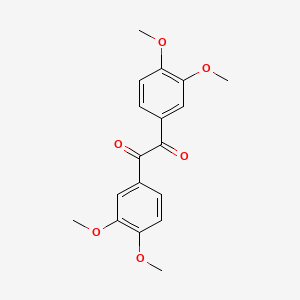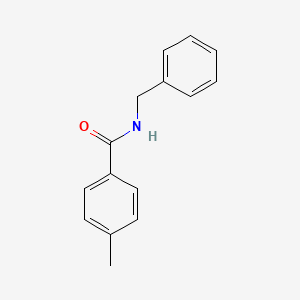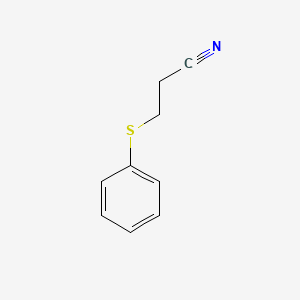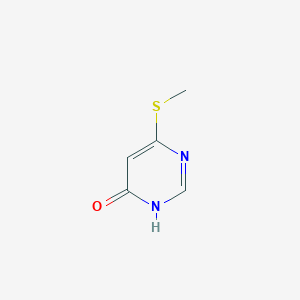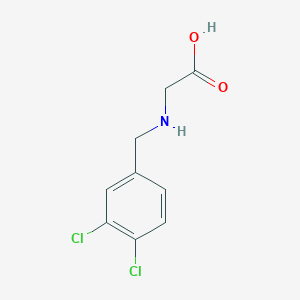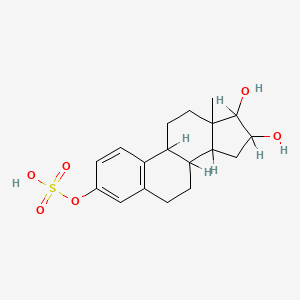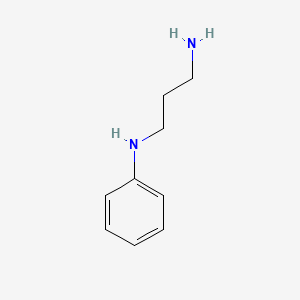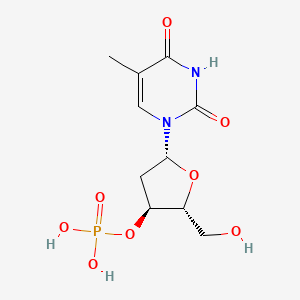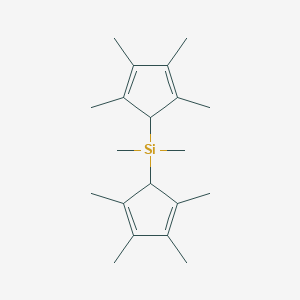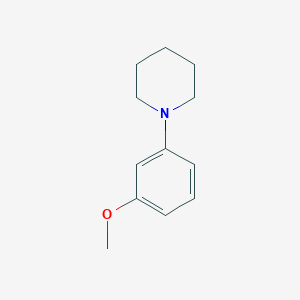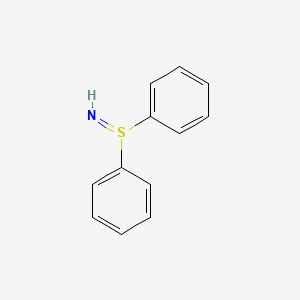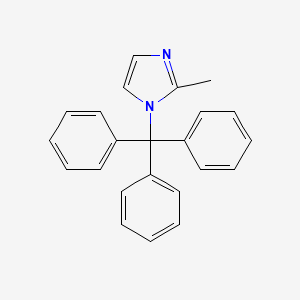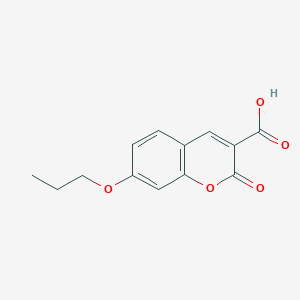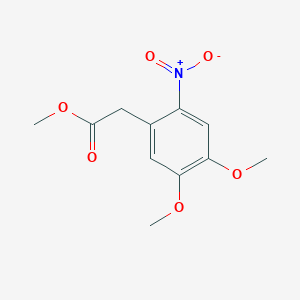
Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate
説明
“Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate” is a chemical compound with the CAS Number: 2982-53-8 . Its molecular formula is C11H13NO6 and it has a molecular weight of 255.23 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO6/c1-16-9-4-7 (5-11 (13)18-3)8 (12 (14)15)6-10 (9)17-2/h4,6H,5H2,1-3H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate” has a density of 1.3±0.1 g/cm3 . Its boiling point is 377.4±37.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 62.5±3.0 kJ/mol . The flash point is 165.1±28.5 °C . The index of refraction is 1.527 . The molar refractivity is 62.1±0.3 cm3 . The polar surface area is 91 Å2 . The polarizability is 24.6±0.5 10-24 cm3 . The surface tension is 42.9±3.0 dyne/cm . The molar volume is 202.1±3.0 cm3 .科学的研究の応用
Photoprocesses in Molecules with Nitrobenzyl Groups
Research by Bley, Schaper, and Görner (2007) explored the photoinduced formation of nitroso products in molecules, including derivatives of 2-nitrobenzyl like Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate. This study is significant in understanding the photoprocesses in these molecules, which can have applications in photochemistry and photobiology (Bley, Schaper, & Görner, 2007).
Synthesis and Molecular Crystal Structure
Maru and Shah (2013) conducted a novel synthesis of a compound similar to Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate, providing insights into the molecular structure and synthesis methods. This research contributes to the understanding of the chemical properties and potential applications of such compounds in various scientific fields (Maru & Shah, 2013).
Acid-Catalysed Rearrangements in Furan Series
Greene and Lewis (1978) investigated acid-catalysed rearrangements in compounds related to Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate. Understanding these rearrangements is crucial for the development of new synthetic methods and the production of novel compounds (Greene & Lewis, 1978).
Methanolysis and Hydrolysis of Deriv
ativesResearch by Lolya and Venter (1977) on the methanolysis and hydrolysis of derivatives related to Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate provides valuable insights into the chemical behavior and transformation of these compounds under various conditions. This knowledge is essential for chemical synthesis and the development of new materials (Lolya & Venter, 1977).
Synthesis of Pyrrolo[4,3,2-de]quinolines
Roberts, Joule, Bros, and Álvarez (1997) explored the synthesis of pyrrolo[4,3,2-de]quinolines from compounds including derivatives of Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate. Such studies are fundamental in organic chemistry, contributing to the synthesis of complex molecular structures that can have applications in pharmaceuticals and materials science (Roberts, Joule, Bros, & Álvarez, 1997).
Photolabile Protecting Groups
Kantevari, Narasimhaji, and Mereyala (2005) studied the synthesis of a new photolabile protecting group derived from a compound similar to Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate. Their research provides insights into the development of new photolabile protecting groups, which are essential in photochemistry and the development of light-sensitive materials (Kantevari, Narasimhaji, & Mereyala, 2005).
Safety And Hazards
特性
IUPAC Name |
methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c1-16-9-4-7(5-11(13)18-3)8(12(14)15)6-10(9)17-2/h4,6H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOOBLNSFSZGGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310293 | |
| Record name | methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate | |
CAS RN |
2982-53-8 | |
| Record name | 2982-53-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225030 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



